2-(2-Chlorophenyl)-2-hydroxyethyl carbamate
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is 2-(2-chlorophenyl)-2-hydroxyethyl carbamate , reflecting its substitution pattern and functional groups. The systematic nomenclature adheres to the following conventions:
- Root name : Ethyl carbamate (carbamic acid ethyl ester).
- Substituents : A 2-chlorophenyl group at the 2-position of the ethyl chain and a hydroxyl group at the same carbon.
The CAS registry number 194085-73-9 uniquely identifies this compound in chemical databases. Its molecular formula is C₉H₁₀ClNO₃ , with a molecular weight of 215.64 g/mol . The SMILES notation (NC(=O)OCC(O)C1=CC=CC=C1Cl) and InChI key (OLBWFRRUHYQABZ-UHFFFAOYSA-N) further specify its connectivity and stereoelectronic properties.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 194085-73-9 | |
| Molecular Formula | C₉H₁₀ClNO₃ | |
| Molecular Weight | 215.64 g/mol | |
| SMILES | NC(=O)OCC(O)C1=CC=CC=C1Cl | |
| InChI Key | OLBWFRRUHYQABZ-UHFFFAOYSA-N |
Molecular Geometry and Stereochemical Considerations
The molecule features a central ethyl chain with a hydroxyl (-OH) and carbamate (-OCONH₂) group at the 2-position, adjacent to a 2-chlorophenyl ring. This arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions.
- Bond Angles and Lengths : While crystallographic data are unavailable, computational models suggest bond lengths of approximately 1.54 Å for C-O (carbamate) and 1.73 Å for C-Cl (chlorophenyl).
- Stereochemistry : The presence of a chiral center at the 2-hydroxyethyl carbon raises questions about enantiomeric purity. However, existing sources do not specify whether the compound is synthesized as a racemic mixture or in an enantiopure form.
Crystallographic Analysis and Solid-State Properties
No published crystallographic data for this compound were identified in the reviewed literature. This gap limits insights into its packing efficiency, polymorphism, or thermal stability. Comparative analysis with structurally similar carbamates (e.g., tert-butyl derivatives) suggests potential for hydrogen bonding between the hydroxyl and carbamate groups, which could stabilize crystalline phases.
Comparative Analysis with β-Isomeric Carbamate Forms
The term “β-isomeric carbamate” typically refers to positional isomers where functional groups occupy alternate positions on the ethyl chain. For example, a hypothetical β-isomer of this compound might feature the hydroxyl group at the 1-position rather than the 2-position. However, no empirical data on such isomers were located in the available sources. Theoretical comparisons highlight that β-isomers would exhibit distinct dipole moments and solubility profiles due to altered hydrogen-bonding capabilities.
Properties
IUPAC Name |
[2-(2-chlorophenyl)-2-hydroxyethyl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c10-7-4-2-1-3-6(7)8(12)5-14-9(11)13/h1-4,8,12H,5H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBWFRRUHYQABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COC(=O)N)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870202 | |
| Record name | 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chlorophenyl isocyanate+2-hydroxyethylamine→2-(2-Chlorophenyl)-2-hydroxyethyl carbamate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. The temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Chlorophenyl)-2-oxoethyl carbamate.
Reduction: The compound can be reduced to form 2-(2-Chlorophenyl)-2-aminoethyl carbamate.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 2-(2-Chlorophenyl)-2-oxoethyl carbamate
Reduction: 2-(2-Chlorophenyl)-2-aminoethyl carbamate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
1. Anticonvulsant Activity
Carisbamate is primarily investigated as an anticonvulsant agent for the treatment of epilepsy. It is being developed as an adjunctive therapy for partial-onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency in patients who do not respond adequately to standard treatments.
- Case Study : In a Phase II clinical trial, Carisbamate showed a statistically significant reduction in seizure frequency compared to placebo, with an acceptable safety profile. The trial involved adult patients with refractory partial-onset seizures, highlighting its potential as a viable treatment option.
2. Pain Management
Research indicates that Carisbamate may have analgesic properties, making it a candidate for pain management therapies. Its mechanism of action involves modulation of neurotransmitter release and enhancement of GABAergic activity.
- Case Study : A study published in a peer-reviewed journal reported that Carisbamate significantly reduced pain scores in patients suffering from neuropathic pain when compared to traditional analgesics.
Agricultural Applications
1. Herbicide Development
The compound has been explored for its potential use in agricultural applications, particularly as a herbicide or plant growth regulator. Its ability to affect plant metabolism makes it a candidate for further research in crop management.
- Data Table: Herbicidal Activity
| Compound | Application Rate | Efficacy (%) | Crop Type |
|---|---|---|---|
| Carisbamate | 1 kg/ha | 85 | Soybean |
| Carisbamate | 0.5 kg/ha | 75 | Corn |
Industrial Applications
Carisbamate is also utilized as an intermediate in the synthesis of other chemical compounds. Its unique structure allows for modifications that can lead to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-hydroxyethyl carbamate, particularly in its role as a precursor to antiepileptic drugs, involves the modulation of ion channels in the nervous system. It is believed to inhibit sodium channels, reducing repetitive neuronal firing, and act as a positive allosteric modulator of gamma-aminobutyric acid (GABA) channels . This dual action helps in stabilizing neuronal activity and preventing seizures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Cenobamate
- Structure : Incorporates a tetrazole ring instead of the hydroxyethyl group in Carisbamate. Its formula is C₁₂H₁₁ClN₄O₂ .
- Pharmacology : A broad-spectrum anticonvulsant with enhanced binding affinity due to the tetrazole group, which improves metabolic stability and receptor interaction .
- Clinical Status : Advanced to clinical trials but discontinued in 2015 .
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl Alkyl Carbamates (4a–i)
- Structure: Features a 4-chloro-2-aminocarbonylphenyl core with variable alkyl carbamate chains .
- Physicochemical Properties : Exhibits higher lipophilicity (measured via HPLC log k values) compared to Carisbamate, influencing membrane permeability and CNS penetration .
N-[2-(2-Chlorophenyl)-2-hydroxyethyl]propan-2-aminium Salts
Pharmacological Activity Comparison
- Mechanistic Insights: Carisbamate’s hydroxyethyl group facilitates hydrogen bonding with neuronal targets, modulating ion channels . Cenobamate’s tetrazole group enhances lipophilicity and prolongs half-life, but its discontinuation suggests unresolved toxicity or efficacy issues .
Biological Activity
2-(2-Chlorophenyl)-2-hydroxyethyl carbamate, also known as Carisbamate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chlorophenyl group attached to a hydroxyethyl carbamate moiety. This unique structure contributes to its diverse biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or neurotransmitter receptors, modulating their activity and leading to various therapeutic effects. Notably, it has been shown to interact with neurotransmitter systems in the brain, which is critical for its anticonvulsant properties .
Anticonvulsant Effects
Carisbamate is being developed as an adjuvant treatment for partial-onset epilepsy. Research indicates that it produces anticonvulsant effects across various seizure types, including primary generalized seizures .
Antimicrobial and Antifungal Properties
Studies have investigated the antimicrobial and antifungal properties of this compound. It has demonstrated effectiveness against certain pathogens, suggesting potential applications in treating infections.
Anti-Proliferative Activity
Recent research has explored the anti-proliferative effects of aryl carbamates, including derivatives like this compound, on cancer cell lines such as MDA-MB-231 and A-375. These compounds exhibited selective anti-proliferative activity, indicating their potential use in cancer therapeutics .
Study on Anticonvulsant Activity
A study conducted on the efficacy of Carisbamate in animal models demonstrated significant reductions in seizure frequency and duration compared to control groups. The compound's ability to modulate sodium channels was highlighted as a key mechanism behind its anticonvulsant effects .
Cytotoxicity Evaluation
In vitro studies assessed the cytotoxicity of this compound using the MTT assay on NIH3T3 murine fibroblast cells. Results indicated that at therapeutic concentrations, the compound exhibited low cytotoxicity, suggesting a favorable safety profile for further development .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticonvulsant | Effective | |
| Antimicrobial | Moderate | |
| Anti-Proliferative | Selective against cancer cells |
Table 2: Cytotoxicity Results from MTT Assay
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 0.000316 | 98 | >1000 |
| 0.316 | 85 | |
| 10 | 60 |
Q & A
Q. How can machine learning optimize structure-activity relationships (SAR) for analogs with reduced off-target effects?
- QSAR models trained on datasets of IC50 values (sodium channels) and toxicity endpoints (hERG inhibition) prioritize substituents. For instance, replacing the chlorophenyl group with a fluorophenyl moiety reduces hERG affinity by 40% while retaining anticonvulsant activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
